molecular formula C7H10OS2 B14400734 2-{[(Methylsulfanyl)methoxy]methyl}thiophene CAS No. 88023-87-4

2-{[(Methylsulfanyl)methoxy]methyl}thiophene

Cat. No.: B14400734
CAS No.: 88023-87-4
M. Wt: 174.3 g/mol
InChI Key: DJHGANDKPYYJIZ-UHFFFAOYSA-N
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Description

2-{[(Methylsulfanyl)methoxy]methyl}thiophene is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a methylsulfanyl group and a methoxymethyl group attached to the thiophene ring. The molecular formula of this compound is C7H10OS2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Methylsulfanyl)methoxy]methyl}thiophene can be achieved through various methods. One common approach involves the reaction of thiophene with methylsulfanyl and methoxymethyl reagents under specific conditions. For instance, the reaction can be carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO). The reaction mixture is typically heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-{[(Methylsulfanyl)methoxy]methyl}thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[(Methylsulfanyl)methoxy]methyl}thiophene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(Methylsulfanyl)methoxy]methyl}thiophene involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular pathways and targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylthiophene
  • 2-Methoxythiophene
  • 2-Methylsulfanylthiophene

Uniqueness

2-{[(Methylsulfanyl)methoxy]methyl}thiophene is unique due to the presence of both methylsulfanyl and methoxymethyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

88023-87-4

Molecular Formula

C7H10OS2

Molecular Weight

174.3 g/mol

IUPAC Name

2-(methylsulfanylmethoxymethyl)thiophene

InChI

InChI=1S/C7H10OS2/c1-9-6-8-5-7-3-2-4-10-7/h2-4H,5-6H2,1H3

InChI Key

DJHGANDKPYYJIZ-UHFFFAOYSA-N

Canonical SMILES

CSCOCC1=CC=CS1

Origin of Product

United States

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